Tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate
Description
tert-Butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a heterocyclic compound featuring a 3,4-dihydroisoquinoline core modified with:
- A tert-butyl carboxylate ester at position 2.
- A primary amino group (-NH₂) at position 6.
- 1,1-Dimethyl substituents on the nitrogen atom of the dihydroisoquinoline ring.
This compound is primarily utilized as a research chemical or pharmaceutical intermediate, as indicated by its commercial availability through specialized vendors . Its structural features, particularly the electron-rich amino group and sterically hindered 1,1-dimethyl groups, make it a candidate for further functionalization in drug discovery or materials science.
Properties
IUPAC Name |
tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-8-11-10-12(17)6-7-13(11)16(18,4)5/h6-7,10H,8-9,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJRLBJQSSWYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate typically involves the reaction of isoquinoline derivatives with tert-butyl esters. One common method involves the use of tert-butyl chloroformate and an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives of isoquinoline compounds, including tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate, exhibit promising antitumor properties. For instance, studies have shown that certain isoquinoline derivatives can inhibit the growth of aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) by inducing apoptosis and reducing cell viability significantly at low concentrations .
Neuropharmacological Effects
The compound has been explored for its potential neuropharmacological effects. Isoquinoline derivatives are known to interact with various neurotransmitter systems, suggesting that this compound may influence dopaminergic pathways, potentially serving as a lead compound for developing treatments for neurological disorders .
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the synthesis of more complex molecules. The compound can be utilized in asymmetric organocatalytic reactions and Mannich reactions, contributing to the development of new pharmaceuticals .
Catalysis
The compound has been investigated for its role in catalytic processes. It can act as a catalyst or co-catalyst in reactions involving carbon-carbon bond formation and other transformations essential in synthetic organic chemistry .
Study on Antitumor Effects
A systematic study focusing on the antitumor effects of isoquinoline derivatives highlighted the efficacy of this compound in vitro and in vivo. The research indicated that treatment with this compound led to a significant decrease in tumor growth rates in xenograft models when administered at specific dosages .
Neuropharmacological Research
In another study examining neuropharmacological applications, researchers explored the interaction of isoquinoline derivatives with dopamine receptors. The findings suggested that modifications to the tert-butyl group could enhance receptor affinity and selectivity, indicating potential therapeutic benefits for conditions such as Parkinson's disease .
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Solubility: Amino Group (Target Compound): Enhances nucleophilicity, enabling participation in diazotization or amide-bond formation . The amino group may also improve aqueous solubility compared to non-polar substituents. Hydroxy/Hydroxymethyl (Analogs ): Participate in hydrogen bonding, affecting crystallization and solubility. Hydroxymethyl groups allow further oxidation to carboxylic acids or conjugation. Bromo Group (Analog ): Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in constructing complex architectures.
tert-Butyl ester in all compounds enhances stability against hydrolysis compared to methyl or ethyl esters.
Biological Relevance: While direct data on the target compound’s bioactivity is unavailable, structurally related 6-amino-substituted heterocycles demonstrate antiplasmodial and antitrypanosomal activity .
Biological Activity
Tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate (often abbreviated as Tert-butyl DMAD) is a compound that has gained attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C16H24N2O2
- Molecular Weight: 276.37396 g/mol
- CAS Number: 1311134-27-6
- Structural Characteristics: The compound includes a tert-butyl group, an amino group, and a carboxylate functional group, which contribute to its biological properties.
1. Binding Affinity Studies
Research indicates that Tert-butyl DMAD may exhibit binding affinity with various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
| Target Protein | Binding Affinity (nM) | Reference |
|---|---|---|
| D1 Dopamine Receptor | 2.3 | |
| Other Isoquinoline Derivatives | Varied |
2. Pharmacological Potential
The compound's structural features suggest potential applications in treating neurological disorders due to its interaction with dopamine receptors. Isoquinoline derivatives have been extensively studied for their neuropharmacological properties.
3. Case Studies and Research Findings
Several studies highlight the biological relevance of isoquinoline derivatives similar to Tert-butyl DMAD:
- A study on related compounds demonstrated significant anti-inflammatory and neuroprotective effects in animal models, suggesting that Tert-butyl DMAD may share similar properties.
- Another investigation focused on the antitumor activity of isoquinoline derivatives, indicating that modifications in the structure can enhance or diminish efficacy against cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of Tert-butyl DMAD, a comparison with structurally similar compounds is beneficial:
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| Tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 1.00 | Similar structure with a different amino position |
| Tert-butyl 5-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 0.94 | Variation in amino position affects biological activity |
| Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate | 0.97 | Incorporates a piperidine ring |
This table illustrates how slight modifications can lead to significant changes in biological activity.
Q & A
Q. What experimental approaches validate computational predictions of the compound’s stability?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation via LC-MS; tert-butyl carbamates are prone to hydrolysis, forming CO₂ and amines.
- TGA/DSC : Thermogravimetric analysis identifies decomposition temperatures (>200°C for stable derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
